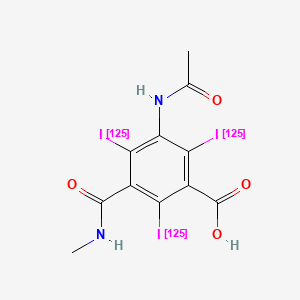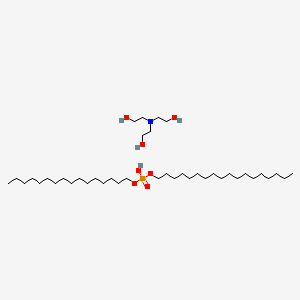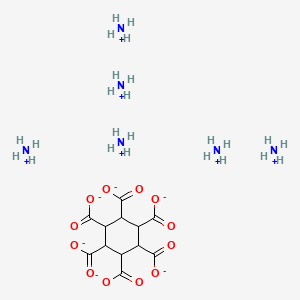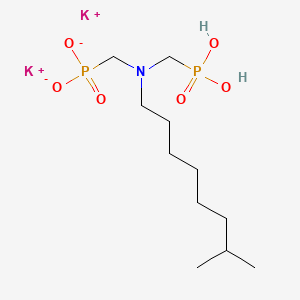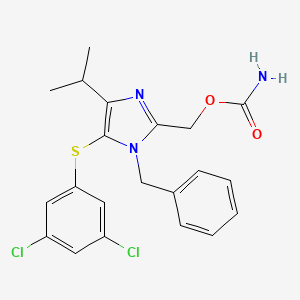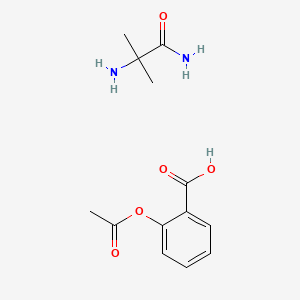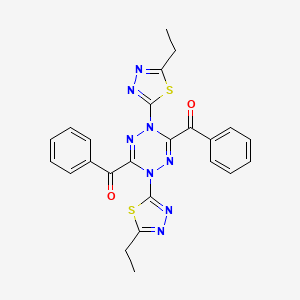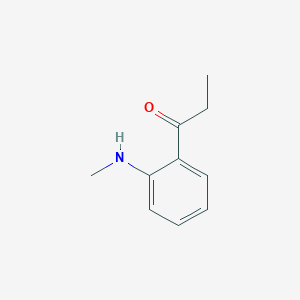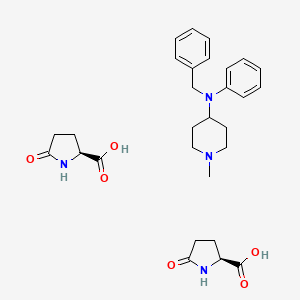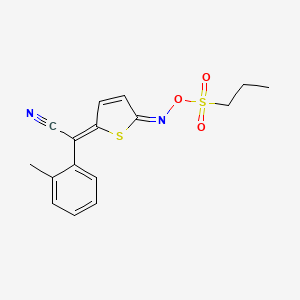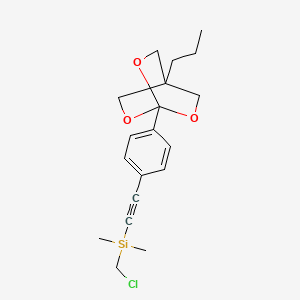![molecular formula C18H14N2O B15181191 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline CAS No. 94594-74-8](/img/structure/B15181191.png)
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a pyrazole ring fused to a quinoline ring, with a methoxyphenyl group attached to the pyrazole ring. The molecular formula of this compound is C18H14N2O, and it has a molecular weight of 274.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation in the presence of sodium carbonate . Another method involves a cascade reaction combining aromatic nucleophilic substitution and Knoevenagel condensation under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar pyrazole ring fused to a pyrimidine ring and have been studied for their anticancer properties.
Pyrazolo[3,4-B]quinolines: These compounds have a similar structure but differ in the position of the fused rings and have been explored for their biological activities.
Uniqueness
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
94594-74-8 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C18H14N2O/c1-21-16-7-4-6-14(11-16)17-12-15-10-9-13-5-2-3-8-18(13)20(15)19-17/h2-12H,1H3 |
InChI-Schlüssel |
WKLKMAQZDZIBBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN3C(=C2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



